Cas no 2138379-82-3 (2-Tert-butyl-6-chloro-3-hydrazinylquinoline)

2-Tert-butyl-6-chloro-3-hydrazinylquinoline is a specialized quinoline derivative featuring a tert-butyl group at the 2-position, a chloro substituent at the 6-position, and a hydrazinyl functional group at the 3-position. This compound is of interest in synthetic organic chemistry and pharmaceutical research due to its versatile reactivity, particularly in the formation of heterocyclic frameworks. The tert-butyl group enhances steric stability, while the hydrazinyl moiety offers a reactive handle for further functionalization, such as condensation reactions to form hydrazones or triazoles. Its structural features make it a valuable intermediate for developing biologically active molecules, including potential agrochemicals or pharmacophores. The chloro substituent further enables selective cross-coupling reactions.
2-Tert-butyl-6-chloro-3-hydrazinylquinoline structure
2138379-82-3 structure
Product Name:2-Tert-butyl-6-chloro-3-hydrazinylquinoline
CAS No:2138379-82-3
MF:C13H16ClN3
MW:249.739241600037
CID:5766353
PubChem ID:165488946
Update Time:2025-10-31

2-Tert-butyl-6-chloro-3-hydrazinylquinoline Chemical and Physical Properties

Names and Identifiers

    • 2138379-82-3
    • 2-tert-butyl-6-chloro-3-hydrazinylquinoline
    • EN300-801623
    • 2-Tert-butyl-6-chloro-3-hydrazinylquinoline
    • Inchi: 1S/C13H16ClN3/c1-13(2,3)12-11(17-15)7-8-6-9(14)4-5-10(8)16-12/h4-7,17H,15H2,1-3H3
    • InChI Key: WCZIOYLURZTRRE-UHFFFAOYSA-N
    • SMILES: ClC1C=CC2=C(C=1)C=C(C(C(C)(C)C)=N2)NN

Computed Properties

  • Exact Mass: 249.1032752g/mol
  • Monoisotopic Mass: 249.1032752g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 264
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 50.9Ų

2-Tert-butyl-6-chloro-3-hydrazinylquinoline Pricemore >>

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Additional information on 2-Tert-butyl-6-chloro-3-hydrazinylquinoline

Professional Introduction to 2-Tert-butyl-6-chloro-3-hydrazinylquinoline (CAS No. 2138379-82-3)

2-Tert-butyl-6-chloro-3-hydrazinylquinoline, with the chemical identifier CAS No. 2138379-82-3, is a compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its unique structural properties and potential biological activities. This compound belongs to the quinoline class of heterocyclic aromatic compounds, which are well-documented for their broad spectrum of pharmacological effects. The presence of a tert-butyl group at the 2-position and a chloro substituent at the 6-position, combined with a hydrazinyl moiety at the 3-position, contributes to its distinct chemical profile and functional characteristics.

The quinoline scaffold is renowned for its versatility in drug design, with numerous derivatives exhibiting antimicrobial, antimalarial, anti-inflammatory, and anticancer properties. The specific modifications in 2-Tert-butyl-6-chloro-3-hydrazinylquinoline are designed to enhance its interaction with biological targets while minimizing off-target effects. The tert-butyl group, for instance, serves as a steric bulk that can influence the compound's binding affinity and selectivity. Meanwhile, the chloro substituent can participate in various electronic and steric interactions within biological systems, potentially modulating the compound's reactivity and efficacy.

In recent years, there has been a growing interest in quinoline derivatives as potential candidates for treating various diseases, particularly cancer. The hydrazinyl group in 2-Tert-butyl-6-chloro-3-hydrazinylquinoline is particularly noteworthy, as hydrazine-based compounds have shown promise in inhibiting key enzymes involved in tumor growth and metabolism. Studies have demonstrated that hydrazinyl-containing molecules can interfere with metabolic pathways such as glycolysis and the tricarboxylic acid cycle, which are often dysregulated in cancer cells. This makes 2-Tert-butyl-6-chloro-3-hydrazinylquinoline a compelling candidate for further investigation in oncology research.

The synthesis of 2-Tert-butyl-6-chloro-3-hydrazinylquinoline involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The introduction of the tert-butyl group typically involves an alkylation reaction, while the chlorination step is often performed using chlorinating agents such as phosphorus oxychloride or thionyl chloride. The final step involves the introduction of the hydrazinyl group through a nucleophilic substitution reaction or another suitable method that preserves the integrity of the quinoline core.

One of the most exciting aspects of 2-Tert-butyl-6-chloro-3-hydrazinylquinoline is its potential as a lead compound for drug development. Researchers have been exploring its activity against various cancer cell lines, with preliminary studies suggesting that it may induce apoptosis and inhibit proliferation in malignant cells. Additionally, its ability to cross cell membranes makes it an attractive candidate for developing novel therapeutic agents that can reach intracellular targets effectively.

The structural features of this compound also make it amenable to further derivatization, allowing chemists to fine-tune its properties for specific applications. By modifying other positions on the quinoline ring or introducing additional functional groups, it may be possible to enhance its potency, selectivity, or solubility. Such modifications are often guided by computational modeling and experimental screening to identify optimal structures for biological activity.

In conclusion, 2-Tert-butyl-6-chloro-3-hydrazinylquinoline (CAS No. 2138379-82-3) represents a promising area of research in pharmaceutical chemistry. Its unique structural composition and demonstrated biological activities make it a valuable candidate for further investigation into new therapeutic strategies. As our understanding of molecular interactions continues to evolve, compounds like this one will play an increasingly important role in developing innovative treatments for complex diseases.

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